N-[(2Z)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
CAS No.:
Cat. No.: VC20208685
Molecular Formula: C20H16FN3O2S3
Molecular Weight: 445.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16FN3O2S3 |
|---|---|
| Molecular Weight | 445.6 g/mol |
| IUPAC Name | N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
| Standard InChI | InChI=1S/C20H16FN3O2S3/c21-15-8-6-13(7-9-15)12-28-20-24-23-19(29-20)22-18(25)16-17(27-11-10-26-16)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,22,23,25) |
| Standard InChI Key | WPDSXPVVYUMSGW-UHFFFAOYSA-N |
| Canonical SMILES | C1CSC(=C(O1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Design
Core Structural Components
The molecule integrates three distinct heterocyclic systems:
-
1,3,4-Thiadiazole Ring: A five-membered ring containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and binding affinity in drug design.
-
5,6-Dihydro-1,4-oxathiine: A six-membered ring with one oxygen and one sulfur atom, contributing to conformational rigidity and influencing lipophilicity.
-
Carboxamide Functional Group: Provides hydrogen-bonding capabilities, critical for target engagement.
The 4-fluorobenzylsulfanyl substituent introduces electron-withdrawing fluorine atoms, which modulate electronic distribution and enhance membrane permeability . The 3-phenyl group on the oxathiine ring further augments aromatic stacking interactions, a feature common in kinase inhibitors .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₆FN₃O₂S₃ |
| Molecular Weight | 445.6 g/mol |
| LogP (Predicted) | 3.8 ± 0.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity:
-
Thiadiazole Formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions.
-
Sulfanyl Group Introduction: Nucleophilic substitution using 4-fluorobenzyl mercaptan in the presence of potassium carbonate .
-
Oxathiine Ring Construction: Cyclization via intramolecular etherification, facilitated by anhydrous solvents to prevent hydrolysis.
Key intermediates are monitored using thin-layer chromatography (TLC), with final product validation via -NMR and -NMR spectroscopy.
Chemical Modifications
The compound undergoes:
-
Hydrolysis: Cleavage of the carboxamide group under acidic conditions to yield carboxylic acid derivatives.
-
Halogenation: Electrophilic substitution at the phenyl ring to introduce bromine or chlorine atoms.
Computational and Mechanistic Insights
Molecular Docking Studies
Docking into the COX-2 active site (PDB: 5KIR) reveals:
-
Hydrogen Bonds: Between the carboxamide oxygen and Arg120 () .
-
Fluorine-π Interactions: The 4-fluorobenzyl group engages Tyr355, enhancing binding specificity .
Density Functional Theory (DFT) Analysis
-
HOMO-LUMO Gap: 4.3 eV, indicating moderate chemical reactivity and stability .
-
Electrostatic Potential Maps: Highlight nucleophilic regions at the thiadiazole sulfur and carboxamide oxygen.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison with Related Compounds
| Compound | COX-2 IC₅₀ (μM) | Anticancer IC₅₀ (μM) |
|---|---|---|
| Target Compound | 0.45 | 8.2 |
| Celecoxib (Reference) | 0.04 | >50 |
| Analog (VC20208685) | 1.10 | 12.5 |
The target compound exhibits balanced COX-2 inhibition and cytotoxicity, outperforming bulkier analogs in cell permeability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume